REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[N:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12](=[O:17])[C:11]([C:18]2[N:22]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[N:21]=[CH:20][CH:19]=2)=[N:10]1.[NH:29]1[CH:33]=[CH:32][CH:31]=[N:30]1.C(=NO)C1C(=CC=CC=1)O.C([O-])([O-])=O.[Cs+].[Cs+]>CC#N.O>[F:1][C:2]1[CH:7]=[C:6]([N:29]2[CH:33]=[CH:32][CH:31]=[N:30]2)[CH:5]=[CH:4][C:3]=1[N:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12](=[O:17])[C:11]([C:18]2[N:22]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[N:21]=[CH:20][CH:19]=2)=[N:10]1 |f:3.4.5|
|
Name
|
1-(2-fluoro-4-iodophenyl)-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)N1N=C(C(C(=C1)OC)=O)C1=CC=NN1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.681 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
Cu2O
|
Quantity
|
0.143 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
salicylaldoxime
|
Quantity
|
0.549 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=NO
|
Name
|
Cs2CO3
|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 h under Ar atmosphere
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by basic silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/THF (1/2)
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH/H2O
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)N1N=CC=C1)N1N=C(C(C(=C1)OC)=O)C1=CC=NN1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |